molecular formula C11H17NS B096523 Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- CAS No. 18794-28-0

Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-

Cat. No. B096523
CAS RN: 18794-28-0
M. Wt: 195.33 g/mol
InChI Key: OBBGLTSIKZVHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is a heterocyclic organic compound with a molecular formula of C12H19NS. It is a member of the pyridine family and is commonly used in scientific research for its unique properties and applications.

Mechanism Of Action

The exact mechanism of action of Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is not well understood. However, it is believed to work through the formation of covalent bonds with other molecules, particularly those containing sulfur or nitrogen. This allows Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- to modify the structure and function of these molecules, leading to a variety of biological effects.

Biochemical And Physiological Effects

Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has been found to have several biochemical and physiological effects. In vitro studies have shown that it has antimicrobial properties against a variety of bacteria and fungi. It has also been found to inhibit the growth of cancer cells in some cell lines. Additionally, Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has been shown to modulate the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages And Limitations For Lab Experiments

One advantage of Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is its versatility in organic synthesis. It can be used as a reagent in a variety of reactions, making it a valuable tool for chemists. Additionally, its antimicrobial properties make it a potential candidate for use in the development of new antibiotics. However, one limitation of Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it in the lab.

Future Directions

There are several future directions for research on Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-. One potential area of study is its use as a potential antibiotic. Further research is needed to determine its efficacy against a wider range of bacteria and to develop formulations for clinical use. Additionally, Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- could be further explored as a potential anticancer agent. Studies could investigate its mechanism of action and potential therapeutic applications. Finally, research could focus on the development of new synthetic methods for Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-, with the goal of improving its purity and yield.

Synthesis Methods

Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- can be synthesized through a variety of methods. One such method is the reaction of 2-methylpyridine with tert-butylthiomethyl chloride in the presence of a base such as sodium hydride. This reaction yields Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- with a high degree of purity.

Scientific Research Applications

Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has several scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It can also be used as a ligand in coordination chemistry and as a catalyst in various chemical reactions. Additionally, Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

properties

CAS RN

18794-28-0

Product Name

Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

2-(tert-butylsulfanylmethyl)-6-methylpyridine

InChI

InChI=1S/C11H17NS/c1-9-6-5-7-10(12-9)8-13-11(2,3)4/h5-7H,8H2,1-4H3

InChI Key

OBBGLTSIKZVHGI-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CSC(C)(C)C

Canonical SMILES

CC1=NC(=CC=C1)CSC(C)(C)C

Origin of Product

United States

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